molecular formula C32H38N2O6 B613515 Fmoc-D-Dab(Ivdde)-OH CAS No. 872169-32-9

Fmoc-D-Dab(Ivdde)-OH

Cat. No. B613515
M. Wt: 546,67 g/mole
InChI Key: PTMIGKZUTGSHED-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(Ivdde)-OH, also known as Fmoc-diaminobutanoic acid, is an amino acid used in peptide synthesis. It is a common reagent for the synthesis of peptides and proteins, and is widely used in laboratory experiments. Fmoc-D-Dab(Ivdde)-OH is a building block for peptide synthesis, and is used to create peptides with a wide range of biological activities.

Scientific Research Applications

  • Synthesis and Characterization of N-Ivdde Protected Amino Acids : Fmoc-D-Dab(Ivdde)-OH was synthesized along with other N-Ivdde protected amino acids, and its structure was confirmed using various methods like NMR, IR, and elemental analysis. This synthesis is crucial for peptide research and drug development (Li Zhan-xiong, 2009).

  • Issues in Solid-Phase Peptide Synthesis : Fmoc-D-Dab(Ivdde)-OH showed problems in coupling efficiency during solid-phase peptide synthesis, undergoing rapid lactamization under various conditions. This study is significant for improving peptide synthesis methodologies (Pak-Lun Lam, Yue Wu, Ka‐Leung Wong, 2022).

  • Efficient Synthesis of Orthogonally Protected Derivatives : The research describes a method for synthesizing orthogonally protected Fmoc-D-Dab(OH) derivatives. This process is important for the preparation of peptides for biochemical studies (R. R. Rao, S. Tantry, V. V. Babu, 2006).

  • Application in Supramolecular Gels and Nanotechnology : Fmoc-D-Dab(Ivdde)-OH derivatives have been utilized in the formation of supramolecular hydrogels, which are used in biomedical applications. These gels exhibit unique properties like stability and fluorescent properties, useful in drug delivery and tissue engineering (Subhasish Roy, A. Banerjee, 2011).

  • Antibacterial Composite Materials : Utilizing Fmoc-protected amino acids, including Fmoc-D-Dab(Ivdde)-OH, researchers developed composite materials with antibacterial properties. These materials have potential applications in biomedical fields (L. Schnaider et al., 2019).

  • Hybrid Nanomaterials : Fmoc-D-Dab(Ivdde)-OH derivatives were used to incorporate and disperse functionalized single-walled carbon nanotubes within a hydrogel phase. This research paves the way for creating advanced materials with applications in electronics and biomedicine (Subhasish Roy, A. Banerjee, 2012).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMALLSYWTSAX-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Dab(Ivdde)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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